5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a type of nitrogen-containing heterocyclic compound . The molecule also features a sulfonyl group attached to a chloro-fluorophenyl ring, and a cyclopropyl group .
Molecular Structure Analysis
The molecular formula of the compound is C17H15ClFN5O3S2 . It has a molecular weight of 455.9 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 455.9 g/mol, an XLogP3-AA of 1.6, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 9, a rotatable bond count of 7, an exact mass of 455.0288876 g/mol, a monoisotopic mass of 455.0288876 g/mol, a topological polar surface area of 151 Ų, and a heavy atom count of 29 .Scientific Research Applications
Antimicrobial and Antitubercular Activities
Compounds with structures similar to 5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine have been synthesized and evaluated for their antimicrobial and antitubercular activities. For instance, benzene sulfonamide pyrazole oxadiazole derivatives exhibited significant antimicrobial as well as antitubercular activities against various bacterial strains and Mycobacterium tuberculosis, respectively, highlighting their potential as therapeutic agents in treating infections and tuberculosis (Shingare et al., 2022). Additionally, novel heterocyclic compounds containing a sulfonamido moiety have shown high antibacterial activity, indicating their promise as antibacterial agents (Azab et al., 2013).
Anticancer Activity
Research on related compounds also demonstrates potential anticancer activities. For example, novel fluoro-substituted benzo[b]pyran derivatives have been synthesized and tested against human cancer cell lines, showing anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). This suggests that compounds within this chemical class could be promising candidates for the development of new anticancer therapeutics.
Synthesis and Characterization
The synthesis and characterization of these compounds are crucial for understanding their potential applications. Research has focused on developing efficient synthetic strategies for fluorinated pyrazoles, which are valuable as building blocks in medicinal chemistry due to their additional functional groups that allow further functionalization (Surmont et al., 2011). Such synthetic approaches enable the exploration of diverse biological activities and the development of novel therapeutic agents.
Mechanism of Action
Sulfonyl Compounds
The sulfonyl group (R-S(=O)2-R’) is a common functional group in organic chemistry and is present in this compound . Sulfonyl compounds are often used as protecting groups in organic synthesis or as probes in biological studies due to their stability and reactivity .
Fluorophenyl Compounds
The presence of a fluorine atom on the phenyl ring can enhance the compound’s metabolic stability and improve its ability to penetrate biological membranes . This could potentially influence the compound’s pharmacokinetics and bioavailability.
Cyclopropyl Group
The cyclopropyl group is a three-membered carbon ring. It is commonly used in medicinal chemistry to improve a compound’s metabolic stability .
Pyrazolo Pyrazine
Pyrazolo pyrazines are a class of compounds that have been studied for their potential biological activities. The specific activities can vary widely depending on the exact structure of the compound .
properties
IUPAC Name |
5-(3-chloro-4-fluorophenyl)sulfonyl-2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O2S/c16-13-8-12(3-4-14(13)17)23(21,22)19-5-6-20-11(9-19)7-15(18-20)10-1-2-10/h3-4,7-8,10H,1-2,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYJNNROLJQHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.